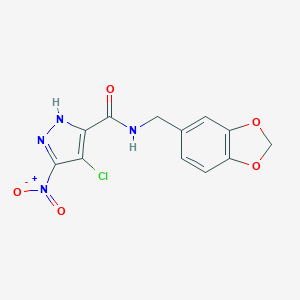
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. The compound has also been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide. One area of research is to further investigate the compound's mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound and to explore its potential as a lead compound for the development of new drugs. Additionally, research could be conducted to investigate the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a multi-step process involving various chemical reactions. The process starts with the reaction of 1,3-benzodioxole with chloroacetyl chloride, followed by the reaction of the resulting compound with nitroacetone. The final step involves the reaction of the intermediate product with 4-chloro-3-nitropyrazole-5-carboxylic acid to yield the desired product.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C12H9ClN4O5 |
Molecular Weight |
324.67 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |
InChI Key |
QLYOIJJLXFBIJM-UHFFFAOYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B213887.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213892.png)
![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)
![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)